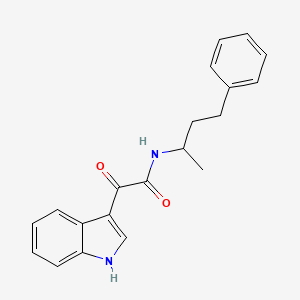

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide, also known as IPA-3, is a small molecule inhibitor of the Rho GTPase family, which plays a crucial role in regulating cell migration, invasion, and cytoskeleton organization. IPA-3 has been extensively studied for its potential applications in cancer therapy and other diseases related to abnormal Rho signaling.

Scientific Research Applications

- Anticancer Potential : Researchers have explored the anticancer effects of this compound due to its structural resemblance to indole-based molecules. It may inhibit tumor growth or act as a chemosensitizer .

- Targeting Enzymes and Receptors : The acetamide moiety in this compound could interact with enzymes or receptors, making it a potential lead for drug development .

- Anti-Inflammatory Properties : Investigations suggest that it might modulate inflammatory pathways, making it relevant for anti-inflammatory drug design .

- Synthetic Strategies : Scientists have developed synthetic methods to access 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide. These include multicomponent reactions (MCRs) involving aldehydes, malononitrile, and β-ketoesters .

- Chiral Derivatives : Chiral analogs of this compound have been synthesized using organocatalyzed strategies .

- Antioxidant Properties : Some studies indicate potential antioxidant activity, which could be relevant for health and disease prevention .

- Neuroprotective Effects : Investigations into its impact on neuronal health and neurodegenerative diseases are ongoing .

- Metabolic Regulation : The compound’s structure suggests it might influence metabolic pathways, making it interesting for metabolic disorder research .

- Semiconducting Properties : Researchers have explored its use in organic electronic devices due to its π-conjugated system and electron-rich indole core .

- Photovoltaic Applications : It could serve as a building block for organic solar cells or light-emitting diodes .

- Enzyme Inhibitors : The compound’s structure may allow it to interact with specific enzymes, potentially inhibiting their activity .

- Natural Precursors : Some natural products contain similar indole-based motifs. Investigating the biosynthesis of these compounds could reveal insights into their biological roles .

Medicinal Chemistry and Drug Discovery

Heterocyclic Chemistry

Biological Activity and Pharmacology

Materials Science and Organic Electronics

Chemical Biology and Enzyme Inhibition

Natural Product Chemistry

properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-14(11-12-15-7-3-2-4-8-15)22-20(24)19(23)17-13-21-18-10-6-5-9-16(17)18/h2-10,13-14,21H,11-12H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPCPGDPSSKYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321236 |

Source

|

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676896 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

CAS RN |

852367-53-4 |

Source

|

| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(4-methylphenyl)carbamoyl]-1H-imidazole-5-carboxylate](/img/structure/B2589154.png)

![3-[[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2589155.png)

![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)